molecular formula C34H38N10O2 B10821111 N-cyclohexyl-2-phenoxy-7H-purin-6-amine

N-cyclohexyl-2-phenoxy-7H-purin-6-amine

Cat. No.: B10821111
M. Wt: 618.7 g/mol
InChI Key: ZYVKEIQGOGHCFB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-phenoxy-7H-purin-6-amine is a chemical compound with the molecular formula C17H19N5O. It is known for its role as an adenosine A3 receptor antagonist, which makes it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-phenoxy-7H-purin-6-amine typically involves the reaction of 2-phenoxy-7H-purin-6-amine with cyclohexylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-phenoxy-7H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-2-phenoxy-7H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenoxy-7H-purin-6-amine involves its interaction with adenosine A3 receptors. By binding to these receptors, it inhibits their activity, which can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This makes it a valuable compound in the study of diseases where these pathways are dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which confers high selectivity for adenosine A3 receptors. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

Properties

Molecular Formula

C34H38N10O2

Molecular Weight

618.7 g/mol

IUPAC Name

N-cyclohexyl-2-phenoxy-7H-purin-6-amine

InChI

InChI=1S/2C17H19N5O/c2*1-3-7-12(8-4-1)20-16-14-15(19-11-18-14)21-17(22-16)23-13-9-5-2-6-10-13/h2*2,5-6,9-12H,1,3-4,7-8H2,(H2,18,19,20,21,22)

InChI Key

ZYVKEIQGOGHCFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4.C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)OC4=CC=CC=C4

Origin of Product

United States

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